2-(2,4-Dimethoxyphenyl)-3-methylbutanoic acid
Description
2-(2,4-Dimethoxyphenyl)-3-methylbutanoic acid is a branched-chain carboxylic acid featuring a 2,4-dimethoxyphenyl substituent at the C2 position and a methyl group at the C3 position of the butanoic acid backbone. This structure combines lipophilic (methyl and aryl) and polar (methoxy and carboxylic acid) moieties, influencing its physicochemical properties and biological interactions. The compound’s methoxy groups enhance solubility in organic solvents compared to non-substituted phenyl analogs, while the carboxylic acid group enables hydrogen bonding and salt formation, critical for receptor binding or catalytic interactions .
Properties
Molecular Formula |
C13H18O4 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H18O4/c1-8(2)12(13(14)15)10-6-5-9(16-3)7-11(10)17-4/h5-8,12H,1-4H3,(H,14,15) |
InChI Key |
ZMEMPYCNMRGFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=C(C=C1)OC)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)-3-methylbutanoic acid typically involves the reaction of 2,4-dimethoxybenzaldehyde with appropriate reagents to form the desired product. One common method involves the use of Grignard reagents, where 2,4-dimethoxybenzaldehyde reacts with a Grignard reagent such as methylmagnesium bromide, followed by acid hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Positional Isomers: 2-(3,4-Dimethoxyphenyl)-3-methylbutanoic Acid
A positional isomer with methoxy groups at the 3,4-positions of the phenyl ring (vs. 2,4-) exhibits distinct electronic and steric effects. However, the 2,4-substitution in the target compound may enhance π-π stacking interactions due to asymmetric electron distribution .
Halogenated Derivatives: 2-[(2,4-Dichlorophenyl)formamido]-3-methylbutanoic Acid
Replacing methoxy groups with chlorine atoms (e.g., 2,4-dichlorophenyl) introduces electron-withdrawing effects, increasing the carboxylic acid’s acidity (lower pKa). The amide linkage in this derivative adds hydrogen-bonding capacity, which may enhance interactions with polar residues in biological targets, as seen in CB1 receptor modulators .
Fluorinated Analogues: 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic Acid
However, the lack of methoxy groups diminishes hydrogen-bond donor capacity, which could reduce affinity for targets requiring polar interactions .
Backbone-Modified Analogues
Shorter-Chain Derivatives: (3,4-Dimethoxyphenyl)acetic Acid
The acetic acid backbone (C2) instead of butanoic acid (C4) shortens the molecule, reducing conformational flexibility. This may limit interactions with deep binding pockets, as observed in studies where longer chains improved receptor engagement (e.g., CB1 agonists) .
Propionic Acid Derivatives: 2-Benzamido-3-(2,4-dimethoxyphenyl)propionic Acid
Introducing a benzamido group on a propionic acid backbone adds a planar aromatic moiety, enabling π-π interactions absent in the target compound. This modification is common in protease inhibitors, where extended conjugation enhances binding specificity .
Steric and Electronic Effects of Substituents
Biological Activity
2-(2,4-Dimethoxyphenyl)-3-methylbutanoic acid is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H18O4
- Molecular Weight : Approximately 238.28 g/mol
- Structural Features : The compound contains a dimethoxy-substituted phenyl group and a methylbutanoic acid moiety, which contribute to its biological activity and reactivity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. The presence of methoxy groups in the phenyl ring is believed to enhance this activity.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been noted in various studies. It may inhibit the growth of certain bacteria and fungi, making it a candidate for further development in treating infections.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy groups can donate electrons to free radicals, thus neutralizing them.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Gene Expression : Some studies suggest that such compounds can affect the expression of genes related to oxidative stress and inflammation.
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of various derivatives of this compound using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited significant scavenging activity, comparable to established antioxidants.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 85% |
| Ascorbic Acid | 90% |
| Control | 20% |
Case Study 2: Inhibition of Inflammatory Cytokines
A recent study investigated the effect of the compound on TNF-alpha production in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in TNF-alpha levels, suggesting an anti-inflammatory effect.
| Treatment | TNF-alpha Level (pg/mL) |
|---|---|
| Control | 300 |
| LPS | 500 |
| LPS + Compound | 200 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
